5-((2,5-Difluorophenyl)thio)pentan-2-one
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Overview
Description
5-((2,5-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of 230.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-difluorothiophenol with a suitable pentanone derivative under controlled conditions. One common method is the use of a base-catalyzed nucleophilic substitution reaction, where the thiophenol acts as a nucleophile attacking the electrophilic carbon of the pentanone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((2,5-Difluorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ion.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
5-((2,5-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,5-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-((2,4-Difluorophenyl)thio)pentan-2-one: Similar structure but with fluorine atoms at different positions on the aromatic ring.
5-((2,6-Difluorophenyl)thio)pentan-2-one: Another isomer with fluorine atoms at the 2 and 6 positions.
Uniqueness
5-((2,5-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Biological Activity
5-((2,5-Difluorophenyl)thio)pentan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a thioether linkage and a ketone functional group, contributing to its biological activity. The presence of the difluorophenyl group enhances lipophilicity and may influence the interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various thioether compounds, including derivatives similar to this compound.
Table 1: Antibacterial Activity of Thioether Compounds
Compound | Zone of Inhibition (mm) | Tested Strains |
---|---|---|
5a | 21 | B. subtilis |
5b | 19 | S. aureus |
5c | 22 | E. coli |
5d | 20 | P. aeruginosa |
5e | 15 | C. albicans |
Note: Values represent zones of inhibition at a concentration of 10 mg/mL in DMSO .
Research indicates that compounds with thioether linkages exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity
Studies have shown that compounds with similar structures to this compound can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on A549 Cells
In vitro studies demonstrated that derivatives of thioether compounds significantly inhibited the proliferation of A549 lung cancer cells. The most active compounds exhibited IC50 values ranging from 0.51 µM to 1.48 µM, indicating potent antiproliferative effects .
Table 2: Anticancer Activity against A549 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 0.51 | Apoptosis induction |
Compound B | 0.63 | G2/M phase cell cycle arrest |
Compound C | 1.1 | EGFR inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of thioether compounds has also been investigated, with promising results in carrageenan-induced models. These studies suggest that such compounds may inhibit pro-inflammatory cytokines and reduce edema formation.
Findings
In vivo assays indicated that certain derivatives displayed significant reductions in paw edema compared to control groups, suggesting their potential as anti-inflammatory agents .
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-8(14)3-2-6-15-11-7-9(12)4-5-10(11)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
NDNWUJKIBACFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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